Pro-Leu-Gly hydroxamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

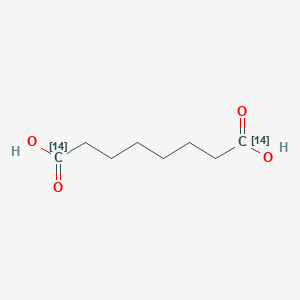

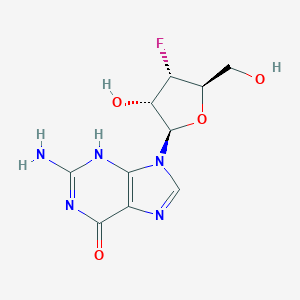

Pro-Leu-Gly hydroxamate hydrochloride (PLG-HCl) is a small molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are involved in many physiological and pathological processes, including tissue remodeling and tumor invasion. PLG-HCl is a potent and specific inhibitor of MMPs and has been widely used in scientific research to study the role of MMPs in various biological processes.

Scientific Research Applications

Intestinal Assimilation and Hydrolysis

Studies on peptides containing Pro-Leu-Gly sequences have highlighted their significant role in intestinal digestion and absorption. For example, Morita et al. (1983) investigated the hydrolysis and absorption of a proline-containing tetrapeptide, revealing the importance of brush border membrane dipeptidyl aminopeptidase IV in the final stages of digestion of proline-containing peptides (Morita et al., 1983).

ACE Inhibition and Antihypertensive Effects

Research by Lee, Jeon, and Byun (2014) demonstrated that peptides based on sequences including Pro-Leu-Gly possess angiotensin I converting enzyme (ACE) inhibitory activity, suggesting potential use as anti-hypertensive agents (Lee, Jeon, & Byun, 2014).

Structural Investigations

Scatturin et al. (2009) conducted conformational studies on sequential polypeptides including Pro-Leu-Gly, providing insights into their structural properties, both in solution and in the solid state (Scatturin et al., 2009).

Hydrolysis in Plasma

Adibi, Paleos, and Morse (1986) explored the influence of molecular structure on the half-life and hydrolysis of dipeptides in plasma, including those with Pro-Leu-Gly sequences, highlighting the importance of glycine as an N-terminal amino acid residue (Adibi, Paleos, & Morse, 1986).

Bioactive Peptides from Fish Skin

Balti et al. (2015) and Byun and Kim (2001, 2002) isolated and characterized ACE inhibitory peptides from fish skin, including sequences similar to Pro-Leu-Gly, demonstrating their potential as functional food ingredients for hypertension control (Balti et al., 2015), (Byun & Kim, 2001), (Byun & Kim, 2002).

Synthetic Peptide Derivatives

Shevchenko et al. (2017) synthesized and studied various N-acyl derivatives of the Pro-Gly-Pro-Leu peptide, examining their proteolytic stability and effects on mouse macrophage cells, suggesting the potential for therapeutic applications (Shevchenko et al., 2017).

Unique Side Chain Conformation Studies

Okuyama et al. (2007) conducted structural analysis on peptides including Leu residues in triple-helical structures, which is relevant for understanding the structural properties of peptides containing Pro-Leu-Gly sequences (Okuyama et al., 2007).

Silicon-based Metalloprotease Inhibitors

Mutahi et al. (2002) explored silanol and silanediol peptide analogues as inhibitors of angiotensin-converting enzyme (ACE), which can be relevant for peptides with Pro-Leu-Gly sequences (Mutahi et al., 2002).

Mechanism of Action

Target of Action

Pro-Leu-Gly hydroxamate hydrochloride is an affinity ligand for the purification of human collagenases . Collagenases are enzymes that break the peptide bonds in collagen, a protein that forms the framework of the body’s tissues. By targeting collagenases, this compound can influence the remodeling of these tissues.

Biochemical Analysis

Biochemical Properties

Pro-Leu-Gly hydroxamate hydrochloride plays a crucial role in biochemical reactions. It serves as an affinity ligand for the purification of human collagenases . This interaction involves enzymes such as matrix metalloproteinase-1 (MMP1), which is involved in the breakdown of extracellular matrix in normal physiological processes .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with collagenases. By binding to these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically collagenases. This binding can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a stable form and is typically stored at -20°C .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of collagen, a key structural protein in the body. It interacts with enzymes such as MMP1 in these pathways .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pro-Leu-Gly hydroxamate hydrochloride involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-Gly-OH", "Hydroxylamine hydrochloride", "HOBt", "DIC", "DMF", "Dichloromethane", "Triisopropylsilane", "Piperidine", "Diisopropylethylamine", "Acetonitrile", "Water", "TFA", "EDT", "Ethanol" ], "Reaction": [ "1. Deprotection of Fmoc-Pro-OH with piperidine in DMF", "2. Fmoc protection of amino group of Pro residue with Fmoc-OSu in DMF", "3. Repeat steps 1 and 2 for Fmoc-Leu-OH and Fmoc-Gly-OH", "4. Coupling of Fmoc-Pro-OH with Fmoc-Leu-OH using HOBt, DIC and DMF", "5. Deprotection of Fmoc group using piperidine in DMF", "6. Coupling of Fmoc-Leu-Pro-OH with Fmoc-Gly-OH using HOBt, DIC and DMF", "7. Deprotection of Fmoc group using piperidine in DMF", "8. Coupling of hydroxylamine hydrochloride with Fmoc-Leu-Pro-Gly-OH using HOBt, DIC and DMF", "9. Deprotection of Fmoc group using piperidine in DMF", "10. Hydrolysis of ester bond using TFA, EDT and water", "11. Purification of crude product using HPLC", "12. Preparation of Pro-Leu-Gly hydroxamate hydrochloride salt using hydrochloric acid in ethanol", "13. Crystallization of Pro-Leu-Gly hydroxamate hydrochloride" ] } | |

| 120928-08-7 | |

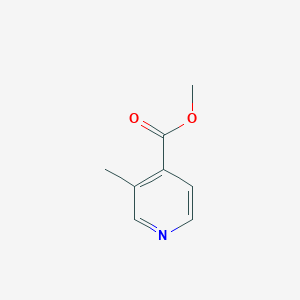

Molecular Formula |

C13H25ClN4O4 |

Molecular Weight |

336.81 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(12(19)15-7-11(18)17-21)16-13(20)9-4-3-5-14-9;/h8-10,14,21H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18);1H/t9-,10-;/m0./s1 |

InChI Key |

QOWQGKSAGDXATM-IYPAPVHQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1.Cl |

SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |

Pictograms |

Irritant |

sequence |

PLG |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)